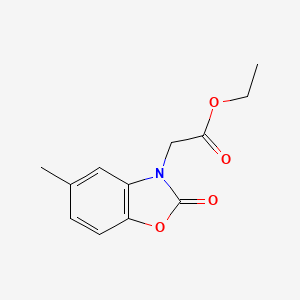

Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate

货号 B2667228

CAS 编号:

187977-75-9

分子量: 235.239

InChI 键: DIIXTIKZEOGSPV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

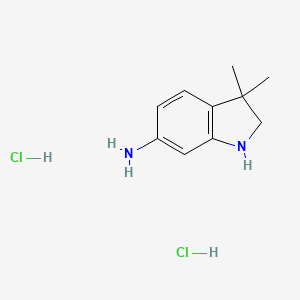

Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate is a chemical compound with the molecular formula C12H13NO4 . It is a derivative of benzoxazole .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate consists of a benzoxazole ring attached to an ethyl acetate group . The molecular weight of this compound is 235.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate, such as melting point, boiling point, and density, are not specified in the retrieved sources .科学研究应用

Application 1: Synthesis of Indole Derivatives

- Summary of the Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions. The specific methods and procedures can vary depending on the desired indole derivative .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application 2: Synthesis of Antimicrobial and Antioxidant Compounds

- Summary of the Application: The compound 5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one, which is synthesized from a similar compound to “Ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate”, shows considerable antibacterial and antifungal activity. It also exhibits free radical scavenging activity, indicating its potential as an antioxidant .

- Methods of Application: The compound was synthesized by reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate. The compound was then characterized by FT-IR and NMR spectra in addition to elemental analysis .

- Results or Outcomes: The synthesized compound showed considerable antibacterial and antifungal activity. The free radical scavenging activity of the synthesized compound was screened for in vitro antioxidant activity .

Application 3: Synthesis of Tetrahydropyrimidine Derivatives

- Summary of the Application: This study details the synthesis and spectrum analysis of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (TFPPC). The compound shows potential for feature drug development considering its drug-like properties .

- Methods of Application: The compound was synthesized using a series of chemical reactions. The optical characteristics of this unique molecule were established using the polar relationship, which was utilized to forecast the change in hyperpolarizability .

- Results or Outcomes: Docking experiments were performed to theoretically assess the antibacterial capabilities of the chemical. Staphylococcus aureus is more efficient against Bacillus subtilis in terms of antibacterial activity .

Application 4: Synthesis of Indole Derivatives

- Summary of the Application: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .

安全和危害

属性

IUPAC Name |

ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIXTIKZEOGSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)

![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)

![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)

![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![1-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2667167.png)

![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)